Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride

Description

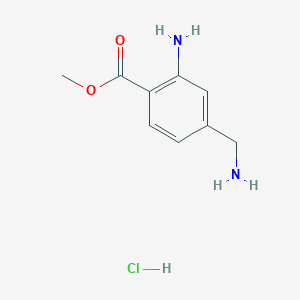

Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride (CAS: 6232-11-7) is a benzoic acid derivative with a methyl ester group at the para position, an amino group at the ortho position, and an aminomethyl substituent at the meta position. Its molecular formula is C9H11NO2·HCl, with a molecular weight of 201.65 g/mol. This compound is a crystalline solid with a melting point of 238°C and a purity of ≥98% by HPLC . It is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of histone deacetylase (HDAC) inhibitors .

Properties

CAS No. |

393509-77-8 |

|---|---|

Molecular Formula |

C9H13ClN2O2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-3-2-6(5-10)4-8(7)11;/h2-4H,5,10-11H2,1H3;1H |

InChI Key |

WWXHCIHNESAFEP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CN)N.Cl |

Origin of Product |

United States |

Preparation Methods

Single-Step Hydrogenation Using Pd/C Catalysts

A widely adopted method involves the hydrogenation of methyl 2-nitro-4-cyanobenzoate under pressurized hydrogen (0.5–3.5 MPa) in diluted hydrochloric acid. Palladium on carbon (5% Pd/C) serves as the catalyst, enabling simultaneous reduction of nitro and cyano groups to amine functionalities. Key parameters include:

Optimized Batch Hydrogenation

A scaled-up protocol (Example 1 in CN111592465A) uses 40 g of methyl 2-nitro-4-cyanobenzoate, 2 g of 5% Pd/C, and 35% HCl in a 1 L reactor. Hydrogen pressure is incrementally increased to 2.5–3.0 MPa at 25°C, achieving 89–90% yield after 3–4 hours.

Multi-Step Synthesis from Dimethyl Terephthalate

Nitration and Hydrolysis

- Nitration : Dimethyl terephthalate reacts with nitric acid in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to yield 3-nitro-4-methoxycarbonylbenzoic acid.

- Chlorination and Amination : The intermediate is converted to 2-nitro-4-methoxycarbonylbenzoyl chloride using thionyl chloride, followed by ammonia gas treatment to form methyl 2-nitro-4-formylaminobenzoate.

Dehydration and Reduction

- Dehydration : Phosphorus oxychloride facilitates the conversion of methyl 2-nitro-4-formylaminobenzoate to methyl 2-nitro-4-cyanobenzoate (87% yield).

- Hydrogenation : Catalytic reduction (as in Section 1) produces the final hydrochloride salt.

Direct Esterification of 4-(Aminomethyl)Benzoic Acid

Acid-Catalyzed Esterification

4-(Aminomethyl)benzoic acid reacts with methanol in the presence of concentrated HCl under reflux. Post-reaction workup involves:

Hydrochloride Salt Formation

The free base is treated with HCl in ethanol, followed by recrystallization to obtain the hydrochloride salt.

Alternative Pathways

Beckmann Rearrangement

Patent US4883901A describes a route involving hydroxyaromatic ketones and substituted esters. The intermediate undergoes Beckmann rearrangement to form the aminophenoxy backbone, though this method is less favored due to lower yields (70–75%).

Electrochemical Reduction

Early methods (e.g., SU1989-4670483) electrochemically reduce methyl 4-cyanobenzoate but are limited by scalability and energy inefficiency.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The table below compares Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride with six structurally related compounds, highlighting differences in substituents, functional groups, and applications.

Key Differences and Functional Implications

Substituent Position and Chain Length: The 2-amino-4-aminomethyl substitution in the target compound distinguishes it from positional isomers like Methyl 3-(aminomethyl)benzoate hydrochloride (aminomethyl at position 3) . The 2-amino group may enhance hydrogen bonding in drug-receptor interactions compared to unsubstituted analogues. 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride has a longer aminoethyl chain, which could alter solubility and pharmacokinetics .

Functional Groups: The carboxylic acid in 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (vs. ester in the target compound) impacts acidity and bioavailability, making it suitable for agrochemical formulations . Methyl 2-amino-4-[(methylsulfonyl)amino]benzoate contains a sulfonamide group, which is often used to modulate pharmacokinetic properties like metabolic stability .

Synthetic Routes: The target compound is synthesized via coupling reactions using methyl 4-(aminomethyl)benzoate hydrochloride and sulfonyl chlorides or nitro intermediates . Ethyl 4-aminobenzoate is prepared via acid-catalyzed esterification of 4-aminobenzoic acid, a simpler process compared to multi-step syntheses for the target compound .

Analytical Characterization :

- All compounds are validated using NMR, MS, and HPLC . The target compound’s high purity (≥98%) ensures reliability in pharmaceutical applications .

Applications: The target compound’s role in HDAC inhibitors highlights its importance in epigenetics and cancer therapy . 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is leveraged in material science for developing polymers with enhanced thermal stability .

Research Findings and Trends

- Pharmaceutical Relevance: The target compound’s dual amino and aminomethyl groups make it a versatile scaffold for drug discovery. Recent studies emphasize its use in HDAC inhibitors, which show promise in treating hematological cancers .

- Material Science: Derivatives like 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride are being explored for creating self-healing polymers, leveraging their reactive amino groups .

Q & A

Basic Research Question

- HPLC : Essential for quantifying purity (>98%) and detecting impurities (e.g., unreacted precursors) .

- NMR Spectroscopy : Confirms regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) and amine hydrochloride salt formation (δ 2.5–3.5 ppm for methylene groups) .

- Melting Point Analysis : A sharp melting point (>300°C) indicates crystallinity and purity, aligning with standards for benzoate derivatives .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] at m/z 229.1) and fragmentation patterns .

How is this compound applied in pharmacological studies targeting NMDA receptors?

Advanced Research Question

Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride serves as a precursor for synthesizing GluN2B-negative allosteric modulators (NAMs) like MPX-004 and MPX-007. These compounds inhibit NMDA receptor activity, which is critical in neurodegenerative disease research. In vitro assays (e.g., electrophysiology in HEK293 cells) require rigorous control of stereochemistry and salt form to ensure binding specificity to the ifenprodil site . Methodological optimization includes DMSO stock preparation (<0.1% final concentration) to avoid solvent interference .

How can researchers resolve contradictions in pharmacological activity data across studies?

Advanced Research Question

Discrepancies in IC values (e.g., MPX-004 vs. Ro 25–6981) may arise from variations in salt stability, stereochemical impurities, or assay conditions. To address this:

- Perform HPLC-MS to verify compound integrity post-synthesis.

- Use X-ray crystallography to confirm stereochemistry, as even minor enantiomeric impurities can drastically alter receptor binding .

- Standardize assay buffers (e.g., pH 7.4, Mg/Ca concentrations) to minimize environmental variability .

What are the optimal storage conditions to maintain long-term stability?

Basic Research Question

Store the compound in anhydrous, sealed containers at –20°C to prevent hydrolysis of the methyl ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Periodic purity checks via TLC (silica gel, chloroform/methanol 9:1) are recommended. Avoid repeated freeze-thaw cycles, as recrystallization may alter solubility .

How can multicomponent reactions (MCRs) expand the utility of this compound in drug discovery?

Advanced Research Question

MCRs enable rapid diversification into bioactive scaffolds. For instance, Ugi-azide reactions with aldehydes and isonitriles yield tetrazole derivatives (e.g., 5e and 5f in ), which exhibit histone deacetylase (HDAC) inhibition. Key parameters:

- Microwave irradiation (100 W, 60°C) accelerates reaction times.

- Acidic workup (HCl/EtOAc) ensures hydrochloride salt formation, critical for aqueous solubility in biological assays .

What strategies are effective in identifying and mitigating synthetic impurities?

Advanced Research Question

- HPLC-DAD : Detects side products like uncyclized intermediates or diastereomers.

- Ion Chromatography : Quantifies residual chloride ions (<0.1% w/w) to confirm stoichiometric HCl incorporation .

- Recrystallization Optimization : Use absolute alcohol/ether mixtures (1:3 v/v) to remove hydrophobic impurities while retaining the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.